molecular formula C23H37N3O4S B11046984 N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide

N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide

Cat. No.: B11046984
M. Wt: 451.6 g/mol
InChI Key: PFGPKEAWLYDMFV-UHFFFAOYSA-N
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Description

N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a sulfamoylphenyl group, and a butan-2-yl group. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-sulfamoylphenyl ethylamine with 3-methyl-2-oxobutanoic acid under acidic conditions to form an intermediate compound.

    Cyclohexane Ring Introduction: The intermediate is then reacted with 4-(propan-2-yl)cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to introduce the cyclohexane ring.

    Final Product Formation: The final step involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butan-2-yl groups, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the compound’s sulfamoyl group is of particular interest due to its potential interactions with biological molecules. It can be used to study enzyme inhibition and protein-ligand interactions.

Medicine

Medically, the compound’s structure suggests potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of products with tailored functionalities.

Mechanism of Action

The mechanism by which N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The compound’s structure allows it to fit into binding pockets of target proteins, affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-oxo-1-{[2-(4-aminophenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide
  • N-(3-methyl-1-oxo-1-{[2-(4-methylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide is unique due to the presence of the sulfamoyl group. This group enhances its potential for biological interactions and increases its solubility in aqueous environments, making it more versatile for various applications.

Properties

Molecular Formula

C23H37N3O4S

Molecular Weight

451.6 g/mol

IUPAC Name

N-[3-methyl-1-oxo-1-[2-(4-sulfamoylphenyl)ethylamino]butan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C23H37N3O4S/c1-15(2)18-7-9-19(10-8-18)22(27)26-21(16(3)4)23(28)25-14-13-17-5-11-20(12-6-17)31(24,29)30/h5-6,11-12,15-16,18-19,21H,7-10,13-14H2,1-4H3,(H,25,28)(H,26,27)(H2,24,29,30)

InChI Key

PFGPKEAWLYDMFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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